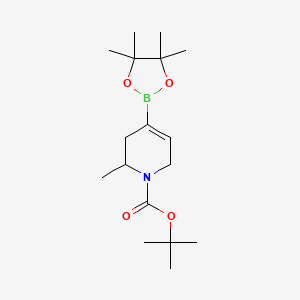

tert-Butyl 2-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,6-tetrahydropyridine-1-carboxylate

CAS No.:

Cat. No.: VC13786970

Molecular Formula: C17H30BNO4

Molecular Weight: 323.2 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C17H30BNO4 |

|---|---|

| Molecular Weight | 323.2 g/mol |

| IUPAC Name | tert-butyl 2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydro-2H-pyridine-1-carboxylate |

| Standard InChI | InChI=1S/C17H30BNO4/c1-12-11-13(18-22-16(5,6)17(7,8)23-18)9-10-19(12)14(20)21-15(2,3)4/h9,12H,10-11H2,1-8H3 |

| Standard InChI Key | MARFGAOIFGKRBE-UHFFFAOYSA-N |

| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CCN(C(C2)C)C(=O)OC(C)(C)C |

| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CCN(C(C2)C)C(=O)OC(C)(C)C |

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound integrates three distinct functional groups:

-

Tetrahydropyridine ring: A partially unsaturated six-membered nitrogen heterocycle providing conformational flexibility and sites for further substitution.

-

tert-Butyl carbamate (Boc): A protective group for the secondary amine, enhancing solubility and stability during synthetic procedures.

-

Tetramethyl-1,3,2-dioxaborolane: A boronic ester moiety enabling participation in Suzuki-Miyaura cross-coupling reactions.

The IUPAC name reflects this structure: tert-butyl 2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydropyridine-1(2H)-carboxylate .

Physical and Chemical Characteristics

Data from commercial suppliers and safety sheets provide the following profile :

| Property | Value |

|---|---|

| Molecular formula | |

| Molecular weight | 323.24 g/mol |

| Purity | ≥97% (HPLC) |

| Appearance | White to off-white crystalline solid |

| Stability | Stable under inert atmosphere; moisture-sensitive |

The boronate ester’s reactivity necessitates storage under anhydrous conditions, typically at 2–8°C .

Synthetic Applications and Reactivity

Role in Cross-Coupling Reactions

As a boronic ester derivative, this compound participates in Suzuki-Miyaura couplings, forming carbon-carbon bonds with aryl or vinyl halides in the presence of palladium catalysts. For example:

This reactivity enables the modular construction of complex molecules, particularly in drug discovery where the tetrahydropyridine scaffold is prevalent .

Protective Group Strategy

The Boc group masks the secondary amine, preventing unwanted nucleophilic reactions during multi-step syntheses. Deprotection under acidic conditions (e.g., HCl in dioxane) regenerates the free amine for subsequent functionalization.

| Hazard Category | GHS Code | Signal Word |

|---|---|---|

| Acute toxicity (oral) | H302 | Warning |

| Acute toxicity (dermal) | H312 | Warning |

| Acute toxicity (inhalation) | H332 | Warning |

Precautionary Measures

-

Personal protective equipment (PPE): Nitrile gloves, lab coat, safety goggles

-

Ventilation: Use in fume hood to avoid inhalation exposure

-

First aid:

Industrial and Research Utilization

Pharmaceutical Intermediate

The compound’s structure suggests potential as a precursor to:

-

Kinase inhibitors: Tetrahydropyridine derivatives often target ATP-binding sites

-

Neuroactive agents: Amine-containing compounds modulate neurotransmitter systems

-

Boronic acid prodrugs: Hydrolysis of the boronate ester yields bioactive species

Limitations and Challenges

-

Moisture sensitivity: Requires rigorous anhydrous handling

-

Steric hindrance: The tetramethyl boronate may slow coupling kinetics compared to less hindered analogs

-

Purification complexity: Similar polarity to byproducts complicates chromatographic separation

Future Research Directions

Expanding Synthetic Methodologies

-

Photoredox catalysis: Leveraging the boronate’s redox activity for C–H functionalization

-

Continuous flow chemistry: Improving reaction efficiency and safety profile

-

Bioconjugation: Exploring applications in antibody-drug conjugate (ADC) synthesis

Computational Modeling

Molecular dynamics simulations could optimize:

-

Boronates’ transmetalation efficiency in cross-couplings

-

Solvent effects on reaction rates

-

Thermodynamic stability of synthetic intermediates

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume